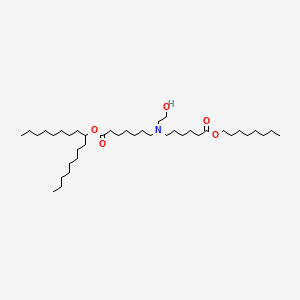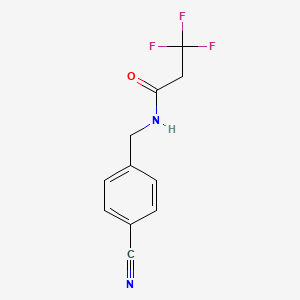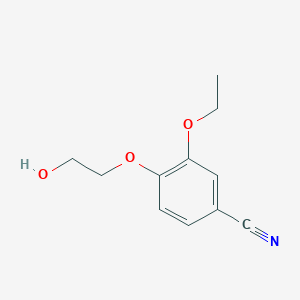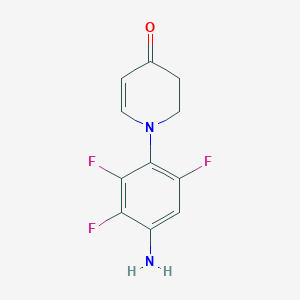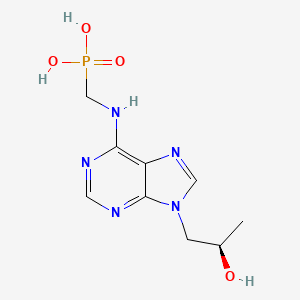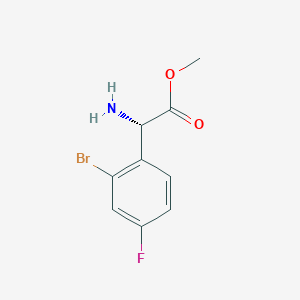
Methyl (S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of alternative catalysts and solvents can be explored to enhance the sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate involves its interaction with specific molecular targets. The bromine and fluorine substituents can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-bromo-2-(4-fluorophenyl)acetate
- Methyl 2-(2-bromo-4-fluorophenyl)acetate
Uniqueness
Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and provides distinct properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H9BrFNO2 |
|---|---|
Peso molecular |
262.08 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate |
InChI |
InChI=1S/C9H9BrFNO2/c1-14-9(13)8(12)6-3-2-5(11)4-7(6)10/h2-4,8H,12H2,1H3/t8-/m0/s1 |
Clave InChI |
CDHAENSZJWKJEE-QMMMGPOBSA-N |
SMILES isomérico |
COC(=O)[C@H](C1=C(C=C(C=C1)F)Br)N |
SMILES canónico |
COC(=O)C(C1=C(C=C(C=C1)F)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14891817.png)
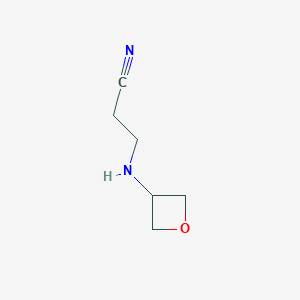

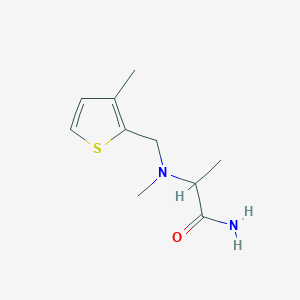
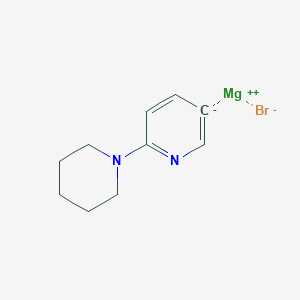
![(S)-2-([1,1'-Biphenyl]-4-yl)piperidine](/img/structure/B14891853.png)
